4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
Overview
Description
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide is an organic compound with the molecular formula C14H13N3O2. It appears as a white crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide can be achieved through several methods:
Hydrazide Method: This involves the reaction of benzoylhydrazide with carbamoylhydrazide under alkaline conditions.
Aminolysis Method: This method involves the reaction of benzoyl chloride with benzoylhydrazide under alkaline conditions.
Industrial Production Methods
For industrial production, an optimized two-step synthetic route is often employed. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. The second step involves the reduction of the nitro group to an amino group, yielding this compound .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of organic dyes and pigments.
Biology: It is studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Used in the production of high-performance pigments for plastics and textiles.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide involves its interaction with biological molecules. It can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-carbamoylphenyl)benzamide
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of high-performance pigments and dyes. Its stability and solubility in organic solvents make it particularly valuable in industrial applications .
Properties
IUPAC Name |
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-14-5-1-12(2-6-14)19(26)24-17-10-9-16(23)11-18(17)25-20(27)13-3-7-15(22)8-4-13/h1-11H,21-23H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNPBUMDWHFXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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